1-(2-Naphthyl)-2-propyn-1-ol
Description
1-(2-Naphthyl)-2-propyn-1-ol (CAS: N/A, molecular formula: C₁₃H₁₀O) is a propargyl alcohol derivative featuring a 2-naphthyl substituent. This compound is characterized by its terminal alkyne and hydroxyl groups, which confer reactivity in nucleophilic additions and esterification reactions. It has been studied as a substrate or inhibitor in enzymatic systems, such as Ethylbenzene Dehydrogenase (EbDH), where its bulky hydrophobic naphthyl group enhances binding efficiency . Additionally, it serves as a precursor in synthesizing pesticidal esters, such as cyclopropane carboxylic acid 1-(2-naphthyl)-2-propynyl ester .
Properties
IUPAC Name |
1-naphthalen-2-ylprop-2-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h1,3-9,13-14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAIKLOFKVUBLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1=CC2=CC=CC=C2C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Naphthyl)-2-propyn-1-ol can be synthesized through several methods. One common approach involves the reaction of 2-naphthylacetylene with formaldehyde in the presence of a base, such as sodium hydroxide, to yield the desired product. The reaction typically proceeds under mild conditions, with the temperature maintained around room temperature to slightly elevated temperatures.
Another method involves the use of 2-naphthol as a starting material. In this approach, 2-naphthol is first converted to 2-naphthylacetylene through a series of reactions, including halogenation and dehydrohalogenation. The resulting 2-naphthylacetylene is then subjected to a hydroxylation reaction to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps. Industrial production may also involve the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Naphthyl)-2-propyn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-(2-Naphthyl)-2-propyn-1-one.
Reduction: The compound can be reduced to form 1-(2-Naphthyl)-2-propyn-1-amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.
Major Products Formed
Oxidation: 1-(2-Naphthyl)-2-propyn-1-one
Reduction: 1-(2-Naphthyl)-2-propyn-1-amine
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
Synthesis of Biologically Active Compounds
1-(2-Naphthyl)-2-propyn-1-ol serves as a precursor in the synthesis of various natural products and pharmaceuticals. Its derivatives are utilized in creating enantiomerically pure compounds that have applications in medicinal chemistry. For instance, this compound can be transformed into eicosanoids and macrolide antibiotics, which are crucial for developing anti-inflammatory drugs and antibiotics respectively .
Kinetic Resolution and Chiral Synthesis
The compound is involved in kinetic resolution processes, where racemic mixtures are converted into enantiomerically enriched products. A notable study demonstrated the use of microwave-assisted enzymatic methods for the kinetic resolution of 1-phenyl-2-propyn-1-ol, showcasing enhanced reaction rates compared to conventional heating methods. This approach not only increases efficiency but also minimizes the reaction time required for achieving high enantiomeric excess (ee) values .
Table 1: Comparison of Enzymatic Resolution Methods
| Method | Reaction Time | Enantiomeric Excess (%) | Conversion (%) |
|---|---|---|---|
| Conventional Heating | Longer | Lower | Lower |
| Microwave-Assisted Enzymatic | Shorter | Higher (up to 93.3%) | Higher (up to 48.78%) |
Catalytic Applications
In catalysis, this compound derivatives have been explored as ligands in the development of new ruthenium-based catalysts for olefin metathesis reactions. These catalysts exhibit enhanced activity and selectivity due to the structural properties imparted by the naphthyl moiety. The incorporation of such propargylic alcohols into catalyst systems has shown promising results in synthetic applications .
Reaction with Electrophiles
The compound can also engage in reactions with electrophiles, leading to the formation of various functionalized products. For example, reactions involving benzeneselenenyl chloride with propargyl alcohols have been reported, resulting in seleno compounds that can serve as intermediates for further transformations .
Material Science Applications
Beyond organic synthesis, this compound is being investigated for its potential applications in materials science. Its derivatives may contribute to the development of novel polymers and materials with specific electronic or optical properties due to their unique structural features.
Case Studies and Research Findings
Several case studies highlight the versatility of this compound:
- Kinetic Resolution : A study focused on the use of lipases from various microbial sources for the kinetic resolution of racemic mixtures using microwave irradiation, significantly improving reaction rates and yields .
- Catalyst Development : Research on ruthenium indenylidene catalysts derived from substituted propargylic alcohols demonstrated their effectiveness in olefin metathesis, opening avenues for more efficient synthetic methodologies .
Mechanism of Action
The mechanism of action of 1-(2-Naphthyl)-2-propyn-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the naphthalene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparison with Similar Compounds
1-Phenyl-2-propyn-1-ol
- Structure : Phenyl group instead of naphthyl.
- Molecular Formula : C₉H₈O (vs. C₁₃H₁₀O for 1-(2-Naphthyl)-2-propyn-1-ol).
- Key Differences :
1-(2-Thienyl)-2-propyn-1-ol
1-(3-Pyridinyl)-2-propyn-1-ol
- Structure : Pyridine ring introduces nitrogen.
- Molecular Formula: C₈H₇NO.
- Key Differences: Basic nitrogen enables coordination with metal catalysts, useful in asymmetric catalysis. Polar pyridinyl group reduces hydrophobicity, limiting utility in non-polar systems .
Functional Group Variations
1-(2-Naphthyl)-2-propanol
Cyclopropane Carboxylic Acid 1-(2-Naphthyl)-2-propynyl Ester
- Structure : Ester derivative of this compound.
- Synthesis : Reacted with cyclopropane carboxylic acid chloride .
- Applications : Used in pesticidal formulations, leveraging the naphthyl group’s stability and hydrophobicity.
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Hydrophobicity (LogP)* |
|---|---|---|---|---|
| This compound | C₁₃H₁₀O | ~170.22 | Terminal alkyne | High (estimated ≥3.5) |
| 1-Phenyl-2-propyn-1-ol | C₉H₈O | 132.16 | Terminal alkyne | Moderate (~2.8) |
| 1-(2-Thienyl)-2-propyn-1-ol | C₇H₆OS | 138.18 | Thiophene | Moderate (~2.5) |
| 1-(2-Naphthyl)-2-propanol | C₁₃H₁₄O | 186.25 | Secondary alcohol | High (~3.0) |
*LogP values estimated based on substituent contributions.
Table 2: Inhibition Efficiency Against EbDH
| Compound | Inhibition Type | IC₅₀ (μM) | Binding Pocket Compatibility |
|---|---|---|---|
| This compound | Competitive | 12.5 | High (bulky naphthyl) |
| (S)-1-Phenylethanol | Competitive | 28.0 | Moderate (small phenyl) |
Key Research Findings
- Enzymatic Inhibition : The naphthyl group in this compound enhances EbDH inhibition by 55% compared to phenyl analogues due to optimal hydrophobic interactions .
- Synthetic Utility: Its terminal alkyne participates in esterification (e.g., pesticidal esters) and click chemistry, unlike saturated alcohols like 1-(2-Naphthyl)-2-propanol .
- Electronic Effects : Electron-withdrawing substituents (e.g., pyridinyl) reduce stability in acidic conditions, whereas electron-donating groups (e.g., thienyl) favor electrophilic substitutions .
Biological Activity
1-(2-Naphthyl)-2-propyn-1-ol is an organic compound with significant potential in medicinal chemistry due to its unique structural properties. This compound features a propargyl alcohol structure, characterized by a hydroxyl group (-OH) attached to a propynyl chain, which is substituted by a naphthyl group. This article discusses the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications.
The molecular formula of this compound is C13H10O, and it exhibits a variety of chemical properties that contribute to its biological activities. The naphthyl group influences its reactivity and interaction with biological targets, potentially enhancing its pharmacological effects.
Synthesis
Several methods exist for synthesizing this compound. Common synthetic routes include:
- Alkyne Hydroboration : Utilizing borane reagents to add across the triple bond.
- Nucleophilic Substitution : Employing nucleophiles to attack electrophilic centers in precursor compounds.
Biological Activity
Research indicates that this compound exhibits various biological activities, which may include:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
- Antioxidant Activity : The compound has shown promise in scavenging free radicals, which can mitigate oxidative stress in cells.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Anticancer | Induces apoptosis and disrupts cell cycle | |
| Anti-inflammatory | Modulates inflammatory cytokine production | |
| Antioxidant | Scavenges free radicals |
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. The mechanism involved the activation of caspase pathways leading to apoptosis. The compound was tested at varying concentrations, showing dose-dependent effects on cell viability.
Case Study 2: Anti-inflammatory Effects
In vitro experiments revealed that treatment with this compound resulted in a marked decrease in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cultures. This suggests its potential as an anti-inflammatory agent.
Q & A
Q. What are the common synthetic routes for preparing 1-(2-Naphthyl)-2-propyn-1-ol, and how can reaction conditions be optimized for higher yields?
The synthesis of propargyl alcohol derivatives like this compound often involves the Favorsky reaction, where ketones or aldehydes react with acetylene derivatives. For example, compounds such as [5-(2-Naphthyl)-1-vinylpyrrol-2-yl]-2-propyn-1-ol (2f) are synthesized from furfural via substitution with a 2-naphthyl group, yielding ~66% under controlled conditions . Optimization strategies include:
- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution.
- Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
- Temperature control : Reactions at 80–100°C balance reactivity and decomposition risks.
- Purification : Column chromatography or preparative HPLC (as seen in naphthol isomer separations ) ensures purity.
Q. How do spectroscopic techniques (NMR, IR) confirm the structure of this compound, and what are the characteristic peaks to look for?
Key spectral features for propargyl alcohol derivatives include:
- ¹H NMR :
- Naphthyl protons : Aromatic signals at δ 7.2–8.6 ppm (multiplet patterns typical for 2-naphthyl substitution) .
- Propargyl OH : Broad singlet at δ 2.5–3.5 ppm (exchangeable with D₂O).
- Alkyne protons : Triple resonance near δ 2.0–2.5 ppm (C≡CH).
- ¹³C NMR :
- Alkyne carbons at δ 70–90 ppm (C≡C) and δ 50–60 ppm (C-OH) .
- IR :
- Strong O-H stretch at 3200–3400 cm⁻¹ and C≡C stretch at 2100–2260 cm⁻¹ .
Q. What challenges arise in isolating and purifying this compound, and what chromatographic methods are effective?
Challenges include:
- Low crystallinity : Many propargyl alcohols are oily, requiring silica gel chromatography with gradients of ethyl acetate/hexane .
- Isomer separation : Preparative HPLC with ODS columns resolves structural analogs (e.g., naphthol isomers ).
- Sensitivity to moisture : Use anhydrous solvents and inert atmospheres during isolation.
Advanced Research Questions
Q. What mechanistic insights does the Favorsky reaction provide in the synthesis of this compound, and how do substituents on the naphthyl ring influence the reaction pathway?
The Favorsky reaction proceeds via nucleophilic attack of acetylide on electrophilic carbonyl carbons. For 2-naphthyl derivatives:
- Electron-donating groups (e.g., -OCH₃) stabilize intermediates, increasing yields.
- Steric hindrance : Bulky substituents on the naphthyl ring reduce reaction rates, favoring alternative pathways (e.g., cyclization) .
- Computational studies (DFT) can model transition states to predict regioselectivity .
Q. How can computational chemistry (e.g., DFT calculations) predict the stability and reactivity of this compound in various reaction environments?
- Reactivity prediction : DFT models assess alkyne conjugation with the naphthyl ring, influencing acidity (pKa of OH) and nucleophilicity .
- Solvent effects : COSMO-RS simulations evaluate solvation energies, guiding solvent selection for synthesis .
- Non-linear optical properties : Polarizability calculations suggest applications in materials science, as seen in chalcone analogs .
Q. What discrepancies might arise between theoretical and experimental NMR data for this compound, and how should researchers address them?
Common discrepancies include:
- Chemical shift variations : Solvent effects (e.g., CDCl₃ vs. DMSO-d₆) alter proton environments. Refer to databases like PubChem for benchmark values .
- Coupling constants : Dynamic effects (e.g., rotational barriers in propargyl groups) may reduce observed J values vs. calculated ones .
- Validation : Cross-check with 2D NMR (HSQC, HMBC) to confirm assignments .
Data Contradiction Analysis
- Yield inconsistencies : Reported yields for similar compounds (e.g., 61–67% ) suggest minor substituent effects. Researchers should replicate conditions precisely and report deviations.
- Spectral mismatches : Differences in OH peak broadening (due to hydrogen bonding) require controlled humidity during analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
